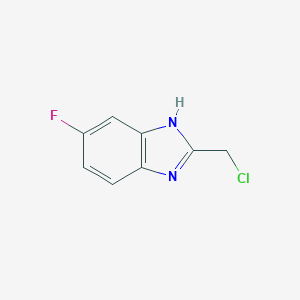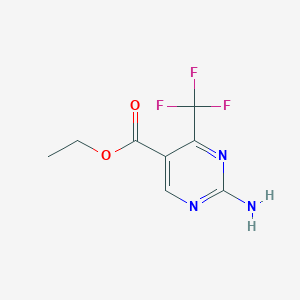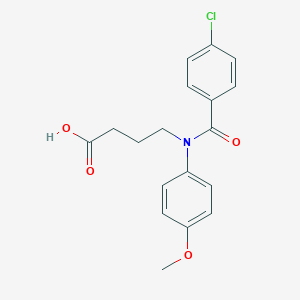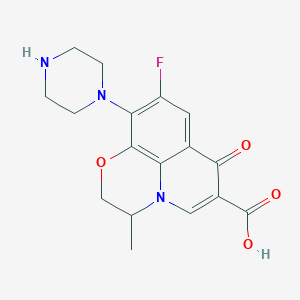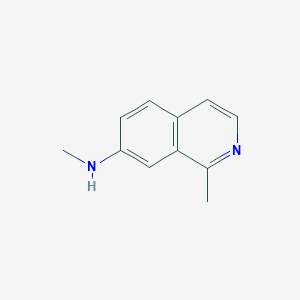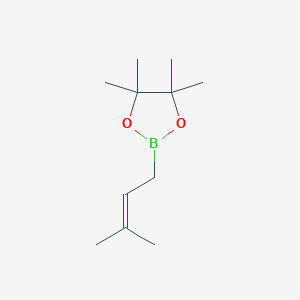
4,4,5,5-Tetramethyl-2-(3-methylbut-2-en-1-yl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-(3-methylbut-2-en-1-yl)-1,3,2-dioxaborolane: is an organoboron compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical transformations, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-(3-methylbut-2-en-1-yl)-1,3,2-dioxaborolane typically involves the reaction of 2-methyl-2-butene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or toluene. The process can be summarized as follows:
2-methyl-2-butene+bis(pinacolato)diboronPd catalystthis compound
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process is carefully controlled to maintain the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 4,4,5,5-Tetramethyl-2-(3-methylbut-2-en-1-yl)-1,3,2-dioxaborolane undergoes various types of reactions, including:
Oxidation: It can be oxidized to form boronic acids or boronate esters.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It participates in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Major Products:
Oxidation: Boronic acids or boronate esters.
Reduction: Corresponding alcohols.
Substitution: Biaryl compounds or other substituted aromatic compounds.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Widely used in Suzuki-Miyaura reactions to form biaryl compounds, which are important in pharmaceuticals and materials science.
Synthesis of Complex Molecules: Used as a building block in the synthesis of natural products and other complex organic molecules.
Biology and Medicine:
Drug Development: Utilized in the synthesis of boron-containing drugs, which have applications in cancer therapy and other medical treatments.
Bioconjugation: Employed in the modification of biomolecules for imaging and therapeutic purposes.
Industry:
Materials Science: Used in the production of polymers and advanced materials with specific properties.
Agriculture: Involved in the synthesis of agrochemicals and pesticides.
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(3-methylbut-2-en-1-yl)-1,3,2-dioxaborolane exerts its effects is primarily through its ability to form stable boron-carbon bonds. This is facilitated by the electron-deficient nature of the boron atom, which allows it to interact with various nucleophiles. In cross-coupling reactions, the palladium catalyst activates the boron compound, enabling the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
- 4,4,5,5-Tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(2-phenylethyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(3-phenylprop-2-en-1-yl)-1,3,2-dioxaborolane
Uniqueness: 4,4,5,5-Tetramethyl-2-(3-methylbut-2-en-1-yl)-1,3,2-dioxaborolane is unique due to its specific structure, which provides distinct reactivity and stability. Its branched alkyl group offers steric hindrance, which can influence the selectivity and outcome of reactions compared to its linear or aromatic counterparts.
This compound’s versatility and stability make it a valuable reagent in both academic research and industrial applications, distinguishing it from other similar boron-containing compounds.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-methylbut-2-enyl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BO2/c1-9(2)7-8-12-13-10(3,4)11(5,6)14-12/h7H,8H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDMQRNIDKVRCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC=C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572251 |
Source


|
| Record name | 4,4,5,5-Tetramethyl-2-(3-methylbut-2-en-1-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141550-13-2 |
Source


|
| Record name | 4,4,5,5-Tetramethyl-2-(3-methylbut-2-en-1-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[S-(E)]-7-Heneicosen-10-ol](/img/structure/B129218.png)
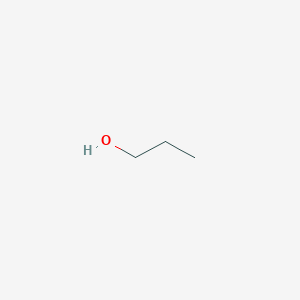
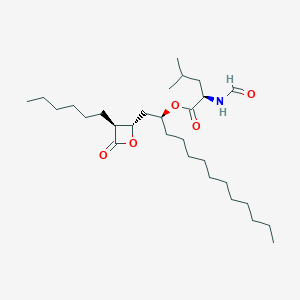
![[(2S,3aS,5S,6aS)-2-cyano-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-5-yl] acetate](/img/structure/B129224.png)



